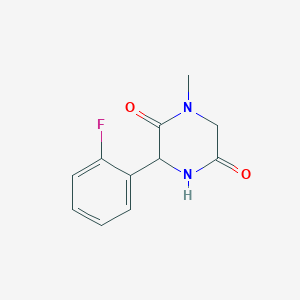
3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione
Vue d'ensemble
Description
3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione (3-FMPP) is a fluorinated analog of piperazine-2,5-dione (PPD) that has been used in various scientific research applications. It is a heterocyclic compound that is composed of two nitrogen atoms, one oxygen atom, and three carbon atoms. 3-FMPP has been studied for its potential to act as a ligand, an enzyme inhibitor, and an antioxidant. It is also known to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
Fluorescent Chemosensors and Pyrrolopyrroles
Fluorophore-based chemosensors represent a significant area of research, with various compounds, including those related to piperazine derivatives and fluorinated molecules, being developed for the detection of metal ions, anions, and neutral molecules. These chemosensors demonstrate high selectivity and sensitivity, offering extensive opportunities for environmental monitoring, clinical diagnostics, and biochemical research (Roy, 2021). Additionally, diketopyrrolopyrroles, closely related to piperazine derivatives in terms of their application in dye-sensitized solar cells and fluorescence imaging, highlight the broad utility of such compounds in developing high-quality pigments and advanced optical materials (Grzybowski & Gryko, 2015).
Fluorinated Pyrimidines in Cancer Treatment
The role of fluorinated compounds, especially in the context of cancer treatment, is noteworthy. Fluorinated pyrimidines like 5-Fluorouracil (5-FU) are pivotal in treating various cancers, demonstrating the critical role of fluorine chemistry in medicinal applications. This area of research provides insights into the synthesis, metabolism, and therapeutic applications of fluorinated compounds, underscoring their significance in personalized medicine (Gmeiner, 2020).
Phenylpiperazine Derivatives
Phenylpiperazine derivatives, a class encompassing a wide range of chemical structures including potentially 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione, have shown versatility in medicinal chemistry. These compounds have been explored for their therapeutic potentials across various CNS disorders, demonstrating the scaffold's "druglikeness" and its broader applicability beyond CNS-targeted therapies (Maia, Tesch, & Fraga, 2012). The research highlights the scaffold's ability to yield new classes of therapeutic agents through appropriate modifications.
Novel Research Strategies for Hydantoin Derivatives
Hydantoin derivatives represent another area of interest closely related to the research on piperazine derivatives and fluorinated compounds. These non-aromatic five-membered heterocycles have been identified as preferred scaffolds in drug discovery, underscoring their biological and pharmacological activities. The versatility of hydantoin and its derivatives in therapeutic applications offers insights into the potential applications of similarly structured compounds like 3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione (Shaikh et al., 2023).
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-1-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-14-6-9(15)13-10(11(14)16)7-4-2-3-5-8(7)12/h2-5,10H,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCCKPYDDRGQJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-1-methylpiperazine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



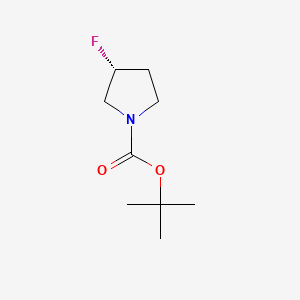
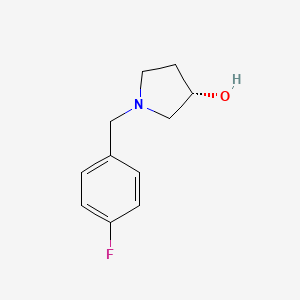
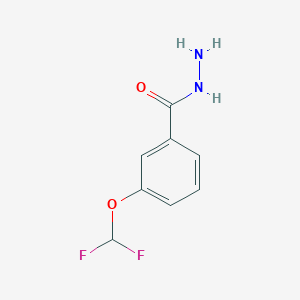
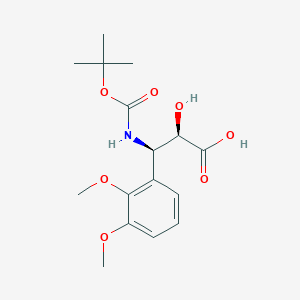
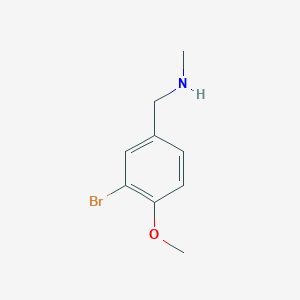
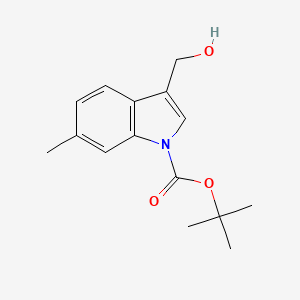
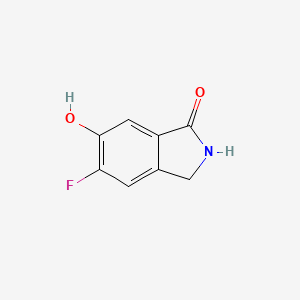
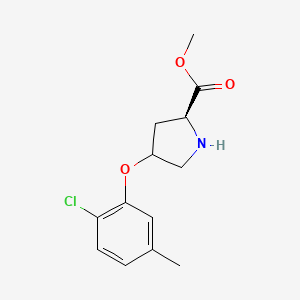
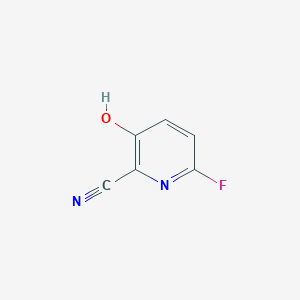

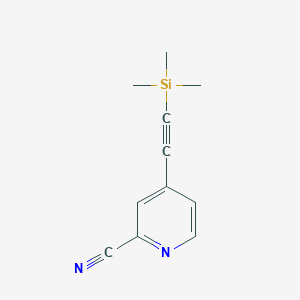


![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide](/img/structure/B1439328.png)